1,N6-Ethenoadenosine-5'-diphosphate sodium salt is a synthetic nucleoside analogue that serves as an important compound in biochemical research. This compound is known for its role as an analogue of adenosine diphosphate and has applications in various scientific fields, including virology and oncology. It is classified under nucleotides and nucleoside analogues, which are essential for understanding cellular processes and developing therapeutic agents.
1,N6-Ethenoadenosine-5'-diphosphate sodium salt is synthesized through chemical processes rather than being derived from natural sources. The compound is classified as a nucleotide analogue, specifically an adenosine diphosphate analogue. Its chemical structure allows it to interact with biological systems similarly to adenosine diphosphate but with modified properties that enhance its utility in research and therapeutic applications.
The synthesis of 1,N6-ethenoadenosine-5'-diphosphate sodium salt typically involves the following steps:
The synthesis requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical methods such as high-performance liquid chromatography (HPLC) are commonly used to verify the purity and identity of the synthesized compound.
1,N6-Ethenoadenosine-5'-diphosphate sodium salt has a complex molecular structure characterized by:
The structural data can be represented in a simplified form:
Component | Description |
---|---|
Adenine Base | N6-etheno modification |
Ribose Sugar | β-D-ribofuranose |
Phosphate Groups | Two phosphate groups (diphosphate) |
1,N6-Ethenoadenosine-5'-diphosphate sodium salt participates in several biochemical reactions:
The reactivity of this compound is influenced by its structural modifications compared to natural nucleotides, allowing it to serve as both a substrate and an inhibitor in enzymatic reactions.
The mechanism of action of 1,N6-ethenoadenosine-5'-diphosphate sodium salt primarily involves its interaction with enzymes that recognize adenosine diphosphate:
Research indicates that this compound can effectively inhibit specific kinases at micromolar concentrations, demonstrating its potential utility in therapeutic applications.
1,N6-Ethenoadenosine-5'-diphosphate sodium salt exhibits several notable physical properties:
The chemical properties include:
Relevant data from studies indicate that the compound maintains integrity over a wide range of temperatures but should be stored away from light to prevent degradation.
1,N6-Ethenoadenosine-5'-diphosphate sodium salt has diverse scientific uses:
The systematic IUPAC name for this compound is trisodium [(2R,3S,4R,5R)-5-[3H-imidazo[2,1-i]purin-3-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate, reflecting its precise stereochemical configuration and substituent positions. The molecular structure consists of a ribose sugar with a diphosphate group at the 5' position and an imidazopurine ring system formed by the etheno bridge between N1 and N6 of the adenine base. This bicyclic heteroaromatic system replaces the conventional purine structure, creating a fused three-ring system that exhibits distinct electronic properties while maintaining the overall size and shape of the natural nucleobase [2] [5].
Table 1: Fundamental Chemical Identifiers
Identifier | Specification | Source |
---|---|---|
CAS Number | 103213-52-1 | [2] [5] |
Molecular Formula | C₁₂H₁₂N₅Na₃O₁₀P₂ | [1] [2] |
Molecular Weight | 517.17 g/mol | [2] [8] |
Storage Temperature | -20°C | [2] |
Appearance | White powder | [5] |
This modified nucleotide is recognized by multiple designations across chemical databases and commercial catalogs. The primary synonym is 1,N⁶-ETHENOADENOSINE-5'-DIPHOSPHATE SODIUM SALT, which appears consistently throughout scientific literature. Other documented synonyms include 1,N⁶-Ethenoadenosine 5'-diphosphate*sodium, 3-[5-O-[Hydroxy(phosphonooxy)phosphinyl]-beta-D-ribofuranosyl]-3H-imidazo[2,1-i]purine disodium salt, and the abbreviated form ε-ADP-Na. The variation in sodium stoichiometry ("disodium" vs. "trisodium") appearing in some literature reflects different protonation states of the phosphate groups rather than distinct chemical entities. The compound is also cataloged under several registry numbers including MDL number MFCD00038407 and CBNumber CB5731266, which facilitate precise identification in chemical inventory systems [2] [5] [8].
Table 2: Comprehensive Synonym Listing
Synonym | Context |
---|---|
1,N⁶-ETHENOADENOSINE-5'-DIPHOSPHATE SODIUM SALT | Primary chemical name |
1,N⁶-Ethenoadenosine 5'-diphosphate*sodium | Modified punctuation variant |
3-[5-O-[Hydroxy(phosphonooxy)phosphinyl]-beta-D-ribofuranosyl]-3H-imidazo[2,1-i]purine disodium salt | Systematic descriptive name |
ε-ADP-Na | Common biochemical abbreviation |
MFCD00038407 | MDL registry identifier |
CB5731266 | ChemicalBook registry number |
The development of 1,N⁶-ethenoadenosine nucleotides emerged from mid-20th century efforts to create fluorescent nucleotide analogs for probing enzyme active sites. The specific etheno-bridge formation reaction was first characterized in the 1970s through the treatment of adenine nucleotides with chloroacetaldehyde under controlled conditions, yielding highly fluorescent derivatives. This synthetic approach exploited the electrophilic properties of chloroacetaldehyde, which undergoes cyclization with the exocyclic amino group and adjacent ring nitrogen of adenine. Researchers quickly recognized that 1,N⁶-ethenoadenosine-5'-diphosphate sodium salt offered unique advantages for kinetic studies due to its altered electronic properties while maintaining structural similarity to ADP [8].
Early applications focused on its utility in fluorescence spectroscopy for investigating nucleotide-binding sites of ATPases and kinases. Particularly significant was its implementation in studies of creatine kinase kinetics, where James (1976) utilized the compound's enhanced nuclear Overhauser effects to map ADP-binding sites through NMR spectroscopy. Throughout the 1980s, research expanded to include investigations of calcium ATPase nucleotide-binding domains and myosin subfragment-1 conformational changes. The compound's inability to form hydrogen bonds at the N1 and N6 positions proved especially valuable for distinguishing specific interactions within enzyme active sites, establishing it as a critical tool for mechanistic enzymology [8].
1,N⁶-Ethenoadenosine-5'-diphosphate sodium salt serves as a multifaceted biochemical probe with three primary research applications:
Fluorescence Studies: The etheno modification imparts significant fluorescence properties absent in natural ADP, with excitation maxima at approximately 305 nm and emission at 410 nm. This enables real-time monitoring of nucleotide binding events through fluorescence spectroscopy. For instance, Garland and Cheung (1976) exploited this property to examine binding to myosin subfragment-1, revealing conformational changes during ATP hydrolysis cycles. The fluorescence quantum yield increases substantially when the nucleotide transitions from aqueous solution to hydrophobic binding pockets, providing a sensitive signal for binding affinity measurements and kinetic analyses [8].
Enzyme Specificity Investigations: The modified nucleobase serves as a sterically conservative yet electronically distinct analog that probes hydrogen bonding requirements in enzyme active sites. Pyruvate kinase exhibits differential activity toward this analog compared to natural ADP, highlighting specific recognition elements required for catalysis. Similarly, studies with creatine kinase demonstrated that while the enzyme binds ε-ADP with affinity comparable to ADP, the catalytic efficiency is markedly reduced. This establishes the compound as a valuable mechanistic probe for distinguishing substrate recognition from catalytic competence in nucleotide-dependent enzymes [8].
NMR Applications: The etheno bridge creates distinctive proton environments that produce characteristic NMR signatures. James (1976) pioneered the use of nuclear Overhauser effect (NOE) measurements with 1,N⁶-etheno-ADP to map nucleotide interactions within creatine kinase's active site. The well-resolved H-2 proton signal (approximately 7.8 ppm) serves as a reporter for nucleotide orientation and proximity to protein residues, providing spatial constraints for modeling enzyme-nucleotide complexes. This application remains particularly valuable for studying enzymes where crystallographic data are unavailable or difficult to obtain [8].
Table 3: Research Applications and Key Findings
Application Domain | Research System | Key Insight |
---|---|---|
Fluorescence Binding Studies | Myosin subfragment-1 | Quantified nucleotide-induced conformational changes during ATPase cycle |
Enzyme Specificity Profiling | Pyruvate kinase | Identified steric and electronic requirements at ADP-binding site |
NMR Spectroscopy | Creatine kinase | Mapped spatial orientation of ADP in active site through NOE measurements |
Protein Conformational Analysis | F-actin structure | Detected nucleotide-dependent conformational states in filamentous actin |
The compound's significance extends beyond these core applications to include specialized uses such as investigating purinergic receptor specificity and nucleotide hydrolysis by ectonucleotidases. Unlike natural ADP, 1,N⁶-etheno-ADP demonstrates altered interactions with certain purinergic receptors, providing insight into ligand recognition determinants. Additionally, its differential hydrolysis kinetics by nucleotide pyrophosphatases offers a sensitive probe for enzyme mechanism studies. These varied applications establish 1,N⁶-ethenoadenosine-5'-diphosphate sodium salt as an enduringly valuable tool for interrogating nucleotide-dependent biological processes, with ongoing utility in contemporary structural biology and enzymology research [8].
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